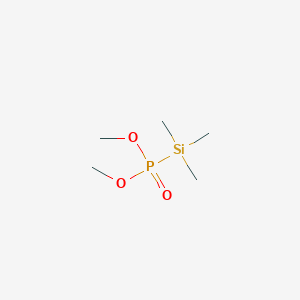

dimethoxyphosphoryl(trimethyl)silane

描述

Dimethoxyphosphoryl(trimethyl)silane is an organosilicon compound featuring a silicon atom bonded to a trimethyl group and a dimethoxyphosphoryl group. This structure combines the hydrolytic stability of silicon with the electron-withdrawing and coordination properties of the phosphoryl group.

属性

CAS 编号 |

18135-14-3 |

|---|---|

分子式 |

C5H15O3PSi |

分子量 |

182.23 g/mol |

IUPAC 名称 |

dimethoxyphosphoryl(trimethyl)silane |

InChI |

InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |

InChI 键 |

UXEJFLIQYYPDFZ-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)[Si](C)(C)C |

规范 SMILES |

COP(=O)(OC)[Si](C)(C)C |

其他CAS编号 |

18135-14-3 |

产品来源 |

United States |

准备方法

dimethoxyphosphoryl(trimethyl)silane can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is carried out at room temperature, and the mixture is stirred until the reaction is complete. During the reaction, hydrogen chloride gas is produced and released. The product is then purified using appropriate solvents .

化学反应分析

dimethoxyphosphoryl(trimethyl)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo substitution reactions with halides to form different phosphite esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorides. The major products formed from these reactions are phosphates, phosphines, and substituted phosphite esters .

科学研究应用

dimethoxyphosphoryl(trimethyl)silane has several scientific research applications:

作用机制

The mechanism by which dimethyl (trimethylsilyl)phosphite exerts its effects involves the formation of protective films on the surfaces of electrodes in lithium-ion batteries. These films are formed through electrochemical redox reactions, which improve the stability of the electrode-electrolyte interface and reduce impedance .

相似化合物的比较

Hexamethyldisiloxane (HMDS)

Structure : (CH₃)₃Si-O-Si(CH₃)₃ (a siloxane with oxygen bridging two trimethylsilyl groups) .

Key Differences :

- Functional Group : HMDS lacks the phosphoryl group, leading to distinct reactivity. The Si-O-Si backbone in HMDS enhances hydrolytic stability compared to phosphoryl-containing silanes, which may exhibit higher polarity and coordination capacity.

- Applications : HMDS is widely used as a solvent, lubricant, or precursor in silicone synthesis. In contrast, dimethoxyphosphoryl(trimethyl)silane’s phosphoryl group could enable applications as a flame retardant or ligand in metal catalysis .

Trimethyl(triphenylplumbylmethyl)silane

Structure : Si(CH₃)₃ bonded to a triphenylplumbylmethyl group .

Key Differences :

- Heavy Metal Inclusion : The lead (Pb) atom in this compound introduces toxicity and environmental concerns, whereas dimethoxyphosphoryl(trimethyl)silane’s phosphorus-silicon framework is likely less hazardous.

- Reactivity : Lead-containing silanes may exhibit unique redox behavior, while phosphoryl-silanes could prioritize Lewis acid-base interactions due to the P=O group .

Fluorinated Silanes (e.g., (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-silane)

Structure : Silane with a fluorinated alkyl chain and trimethoxy groups .

Key Differences :

- Hydrophobicity : Fluorinated silanes are highly hydrophobic, making them ideal for water-repellent coatings. The phosphoryl group in dimethoxyphosphoryl(trimethyl)silane may instead enhance adhesion to polar substrates.

- Thermal Stability : Fluorinated chains degrade at high temperatures, whereas phosphoryl groups could improve thermal resistance via P=O bond strength .

Research Findings and Data Tables

Table 1: Comparative Properties of Silane Derivatives

*Inferred based on phosphoryl group chemistry.

Discussion of Reactivity and Stability

- Hydrolysis : Dimethoxyphosphoryl(trimethyl)silane’s Si-C bonds are less prone to hydrolysis than Si-O or Si-Cl bonds in other silanes. The phosphoryl group may slow hydrolysis further by steric hindrance .

- Thermal Behavior : Phosphoryl groups typically decompose above 300°C, surpassing the stability of HMDS but aligning with fluorinated silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。